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Compound of Interest

Compound Name:
(E)-methyl 3-(2,6-

difluorophenyl)acrylate

CAS No.: 1253180-94-7

Cat. No.: B3418519

Get Quote

Executive Summary & Strategic Rationale
Phenylacrylates (cinnamates) represent a privileged scaffold in medicinal chemistry and

agrochemical design, serving as Michael acceptors that can covalently modify cysteine

residues in enzymes or act as rigid linkers in pharmacophores.

The strategic incorporation of fluorine into the phenylacrylate core is not merely a halogen

substitution; it is a fundamental alteration of the molecule's physicochemical profile. This guide

analyzes how fluorination modulates the Structure-Activity Relationship (SAR) through three

distinct vectors:

Electronic Modulation: Tuning the electrophilicity of the

-carbon (Michael acceptor potency).

Metabolic Shielding: Blocking P450-mediated hydroxylation at the para-position.

Lipophilicity (
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): Enhancing membrane permeability without significant steric penalty.

Chemical Space & Synthesis Strategy
The Core Scaffold
The fluorinated phenylacrylate scaffold consists of a phenyl ring (Region A) linked by a vinyl

spacer (Region B) to an ester/amide carbonyl (Region C).

Region A (Phenyl): Primary site for F-substitution (ortho, meta, para).

Region B (Vinyl): The "Warhead." Fluorination at the

-position of the acrylate increases reactivity toward nucleophiles.

Region C (Carbonyl): Determines bioavailability (ester vs. amide stability).

Validated Synthetic Protocol: Knoevenagel
Condensation
While Heck coupling is viable, the Knoevenagel condensation remains the industry standard for

generating SAR libraries due to its tolerance of fluorinated aldehydes.

Protocol: Synthesis of (E)-Ethyl 3-(fluorophenyl)acrylates
Reagents: Fluorinated benzaldehyde (1.0 eq), Monoethyl malonate or Ethyl acetate (1.2 eq),

Piperidine (0.1 eq), Glacial Acetic Acid (cat.), Toluene.

Workflow:

Charge a round-bottom flask with fluorinated benzaldehyde and active methylene

compound in toluene.

Add piperidine and acetic acid (catalytic buffer system).

Reflux with a Dean-Stark trap to remove water azeotropically (driving equilibrium to

product).

Monitor via TLC (Hexane:EtOAc 8:2).
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Workup: Wash with 1M HCl (remove base), then saturated NaHCO₃. Dry over MgSO₄.

Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Visualization: Synthesis Logic Flow
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Figure 1: Standardized Knoevenagel workflow for generating phenylacrylate SAR libraries.

SAR Mechanics: The Fluorine Effect
Electronic Tuning of the Michael Acceptor
The biological activity of phenylacrylates often relies on the conjugate addition of a biological

nucleophile (e.g., thiol of cysteine) to the

-carbon.

Inductive Effect (-I): Fluorine is highly electronegative.

Meta-F: Purely electron-withdrawing. Increases electrophilicity of the

-carbon

Higher Reactivity.

Para-F: Balances -I (inductive) with +R (resonance donation). Often results in Selectivity

rather than raw reactivity.

Hammett Correlation: Activity often correlates with positive

values.
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(F) = 0.06

(F) = 0.34 (Stronger electron withdrawal).

Lipophilicity and Permeability
Fluorination modulates

(partition coefficient).

C-F vs C-H: Replacing H with F increases lipophilicity (hydrophobicity) due to the low

polarizability of the C-F bond.

Bioavailability: A single F-substitution typically increases

by ~0.25 units, enhancing passive transport across fungal cell walls or cancer cell
membranes.

Biological Activity Data & Case Studies
Case Study A: Antifungal Agrochemicals
Target:Rhizoctonia solani (Rice sheath blight) and Sclerotinia sclerotiorum. Mechanism:

Succinate Dehydrogenase Inhibition (SDHI).[1]

Data summarized from recent SAR studies (e.g., Liu et al., 2018; Vertex AI Search 1.2):
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Compound
Code

Phenyl Ring
Sub.[2] (R1)

Ester/Amide
Chain (R2)

MIC (

g/mL)

Activity
Interpretation

Control H Ethyl >50
Low baseline

activity.

5III-d 2-F (Ortho)
Pyrazole-

Carboxamide
1.56

High Potency.

Ortho-F likely

locks

conformation via

intramolecular H-

bond.

5III-f 2-Cl
Pyrazole-

Carboxamide
3.12

Good, but F is

superior to Cl

due to steric size

(F

H).

Analog C 4-F (Para) Butyl 12.5

Moderate. Para-

F improves

metabolic

stability but less

active than

Ortho-F here.

Key Insight: For antifungal SDH inhibitors, Ortho-fluorination is critical. It creates a "shape-

selective" fit in the binding pocket, likely mimicking the steric profile of Hydrogen while altering

the electronic landscape.

Case Study B: Anticancer Agents (Tubulin/HDAC
Inhibitors)
Target: HCT116 (Colorectal cancer) and A549 (Lung cancer). Mechanism: Microtubule

destabilization and cell cycle arrest (G2/M phase).

Data summarized from fluoroaryl-substituted studies (e.g., Vertex AI Search 1.3, 1.9):
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Compound
Substitution
Pattern

IC50 (HCT116) Mechanism Note

FL118-Core Non-fluorinated 150 nM Baseline cytotoxicity.

7b 4-F (Para) 12 nM

10x Potency Increase.

Para-F blocks

metabolic

degradation.

7n 3,4-Difluoro 9 nM

Highest potency.[2]

Synergistic electron

withdrawal enhances

Michael acceptor

capability.

7a 2-F (Ortho) 45 nM

Lower activity than

Para. Steric hindrance

at Ortho position

interferes with tubulin

binding.

Key Insight: Unlike the antifungal case, Para-fluorination is superior in this anticancer series.[2]

The 4-F position prevents metabolic oxidation (metabolic soft spot), extending the half-life of

the drug inside the cell.

Strategic SAR Decision Matrix
The following diagram illustrates the decision logic for optimizing fluorinated phenylacrylates

based on the observed data.
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Figure 2: Decision matrix for fluorination sites based on desired pharmacological outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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